Methyl 2-bromo-2-methylpentanoate
Overview
Description
Methyl 2-bromo-2-methylpentanoate is an organic compound with the molecular formula C7H13BrO2. It is an ester formed from the reaction of 2-bromo-2-methylpentanoic acid and methanol. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 2-bromo-2-methylpentanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.
Grignard Reaction: Another method involves the reaction of 2-bromo-2-methylpentane with magnesium to form a Grignard reagent, which is then reacted with carbon dioxide followed by methanol to yield the ester.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or aldehydes.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) are used for substitution reactions.
Major Products Formed:
Oxidation: 2-bromo-2-methylpentanoic acid or 2-bromo-2-methylpentanone.
Reduction: 2-bromo-2-methylpentanol or 2-bromo-2-methylpentanal.
Substitution: Various bromo-substituted esters or alcohols.
Scientific Research Applications
Methyl 2-bromo-2-methylpentanoate is widely used in scientific research due to its versatility in organic synthesis. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-bromo-2-methylpentanoate exerts its effects depends on the specific reaction it undergoes. For example, in esterification reactions, the mechanism involves the nucleophilic attack of the hydroxyl group of methanol on the carbonyl carbon of the acid, followed by the elimination of water to form the ester.
Molecular Targets and Pathways Involved:
Esterification: The reaction targets the carbonyl group of the acid and the hydroxyl group of the alcohol.
Reduction: The reduction targets the carbonyl group, converting it to an alcohol or aldehyde.
Substitution: The bromine atom is the target for nucleophilic substitution reactions.
Comparison with Similar Compounds
Methyl 2-bromo-2-methylpentanoate is similar to other esters and bromo-substituted compounds, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
Methyl 2-bromopropanoate: A simpler ester with a shorter carbon chain.
Methyl 2-bromobutanoate: An ester with a four-carbon chain.
Methyl 2-bromo-3-methylbutanoate: An ester with a different branching pattern.
Uniqueness: this compound's unique feature is its branched structure, which influences its reactivity and stability compared to linear esters. This branching can affect the compound's behavior in various chemical reactions and its applications in research and industry.
Properties
IUPAC Name |
methyl 2-bromo-2-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-4-5-7(2,8)6(9)10-3/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRNWXASGBLCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18197-70-1 | |
Record name | methyl 2-bromo-2-methylpentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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